Cas no 1094510-28-7 ((4-bromo-2-propoxyphenyl)methanol)

(4-Bromo-2-propoxyphenyl)methanol is a brominated aromatic alcohol featuring a propoxy substituent at the ortho position relative to the hydroxymethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct structure, combining a reactive benzylic alcohol with an electron-withdrawing bromine atom, enables selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The propoxy group enhances solubility in organic solvents, facilitating handling in synthetic workflows. High purity grades are available to ensure consistent performance in demanding applications. Proper storage under inert conditions is recommended to maintain stability.
(4-bromo-2-propoxyphenyl)methanol structure
1094510-28-7 structure
商品名:(4-bromo-2-propoxyphenyl)methanol
CAS番号:1094510-28-7
MF:C10H13BrO2
メガワット:245.11300
MDL:MFCD11619327
CID:1187620
PubChem ID:68559907

(4-bromo-2-propoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

    • (4-bromo-2-propoxyphenyl)methanol
    • ACMC-209936
    • CTK8A9208
    • SureCN3234853
    • ANW-16048
    • [4-bromo-2-(propyloxy)phenyl]methanol
    • 4-bromo-2-(propyloxy)-benzyl alcohol
    • 4-bromo-2-propoxyBenzenemethanol
    • E90552
    • DTXSID50738609
    • BS-25696
    • MFCD11619327
    • SCHEMBL3234853
    • CS-0211823
    • DA-39911
    • 1094510-28-7
    • MDL: MFCD11619327
    • インチ: InChI=1S/C10H13BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
    • InChIKey: DTPPBAPKRNLWJG-UHFFFAOYSA-N
    • ほほえんだ: CCCOC1=C(C=CC(=C1)Br)CO

計算された属性

  • せいみつぶんしりょう: 244.01000
  • どういたいしつりょう: 244.00989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • PSA: 29.46000
  • LogP: 2.73020

(4-bromo-2-propoxyphenyl)methanol セキュリティ情報

(4-bromo-2-propoxyphenyl)methanol 税関データ

  • 税関コード:2909499000
  • 税関データ:

    中国税関コード:

    2909499000

    概要:

    29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

(4-bromo-2-propoxyphenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B698783-250mg
(4-Bromo-2-propoxyphenyl)methanol
1094510-28-7
250mg
$ 98.00 2023-04-18
abcr
AB312133-1 g
(4-Bromo-2-propoxyphenyl)methanol; 98%
1094510-28-7
1g
€212.20 2022-03-25
abcr
AB312133-5g
(4-Bromo-2-propoxyphenyl)methanol, 98%; .
1094510-28-7 98%
5g
€654.00 2024-04-20
Ambeed
A397997-1g
(4-Bromo-2-propoxyphenyl)methanol
1094510-28-7 98%
1g
$152.0 2024-04-26
Aaron
AR00834L-250mg
(4-Bromo-2-propoxyphenyl)methanol
1094510-28-7 95%
250mg
$500.00 2025-02-12
TRC
B698783-100mg
(4-Bromo-2-propoxyphenyl)methanol
1094510-28-7
100mg
$ 64.00 2023-04-18
TRC
B698783-500mg
(4-Bromo-2-propoxyphenyl)methanol
1094510-28-7
500mg
$ 150.00 2023-04-18
TRC
B698783-1g
(4-Bromo-2-propoxyphenyl)methanol
1094510-28-7
1g
$ 207.00 2023-04-18
abcr
AB312133-10 g
(4-Bromo-2-propoxyphenyl)methanol; 98%
1094510-28-7
10g
€937.00 2022-03-25
abcr
AB312133-1g
(4-Bromo-2-propoxyphenyl)methanol, 98%; .
1094510-28-7 98%
1g
€246.00 2024-04-20

(4-bromo-2-propoxyphenyl)methanol 関連文献

(4-bromo-2-propoxyphenyl)methanolに関する追加情報

Introduction to (4-Bromo-2-Propoxyphenyl)Methanol (CAS No. 1094510-28-7)

The compound (4-bromo-2-propoxyphenyl)methanol, identified by the CAS number 1094510-28-7, is a significant organic compound with diverse applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 4-position and a propoxy group at the 2-position of a phenol ring, with a methanol group attached directly to the aromatic ring.

Recent studies have highlighted the potential of (4-bromo-2-propoxyphenyl)methanol as a key intermediate in the synthesis of bioactive compounds. Its structure makes it highly versatile, enabling it to participate in various chemical reactions such as nucleophilic substitutions, oxidations, and couplings. The presence of the bromine atom at the 4-position provides an excellent leaving group for substitution reactions, while the propoxy group at the 2-position enhances the compound's solubility and stability under different reaction conditions.

One of the most promising applications of this compound is in drug discovery. Researchers have explored its potential as a precursor for developing anti-inflammatory and antiviral agents. For instance, studies have shown that derivatives of (4-bromo-2-propoxyphenyl)methanol exhibit significant activity against various viral strains, including influenza and herpes simplex virus. These findings underscore its importance in the development of novel therapeutic agents.

In addition to its pharmaceutical applications, (4-bromo-2-propoxyphenyl)methanol has also found utility in agrochemicals. Its ability to act as a precursor for fungicides and insecticides has been extensively studied. Recent advancements in green chemistry have further enhanced its appeal by enabling its synthesis through environmentally friendly methods, such as catalytic hydrogenation and enzymatic reactions.

The synthesis of (4-bromo-2-propoxyphenyl)methanol involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. A common approach involves the bromination of a phenol derivative followed by alkoxylation and methylation steps. The optimization of these steps has been a focus of recent research efforts, with scientists exploring novel catalysts and reaction pathways to improve efficiency.

Moreover, computational studies have provided valuable insights into the electronic properties and reactivity of (4-bromo-2-propoxyphenyl)methanol. These studies have revealed that the compound's aromaticity plays a crucial role in its reactivity towards electrophilic substitution reactions. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its potential in advanced materials.

In conclusion, (4-bromo-2-propoxyphenyl)methanol (CAS No. 1094510-28-7) is a versatile compound with wide-ranging applications across various industries. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a valuable tool in modern chemical science.

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